
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxy group at the 5th position and a methyl group at the 2nd position of the pyridine ring, along with an ethanone group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of lithiated pyridine derivatives followed by reduction and rearrangement reactions. The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to generate a benzyl-protected piperidine intermediate.
Deprotection and Amide Formation: Deprotection of the intermediate and formation of the final product through amide formation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxy group.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amines and thiols derivatives.
Applications De Recherche Scientifique
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: Similar structure but different position of the hydroxy and methyl groups.
1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone: Contains a methoxy group instead of a methyl group.
Uniqueness: The unique positioning of the hydroxy and methyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(5-hydroxy-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-8(6(2)10)3-7(11)4-9-5/h3-4,11H,1-2H3 |
Clé InChI |
GYMPFNZLGNATHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


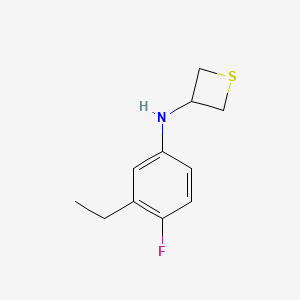
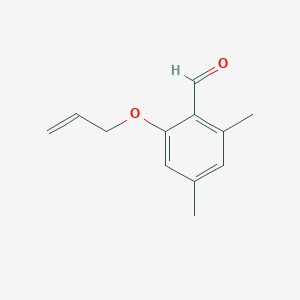
![benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B12988024.png)

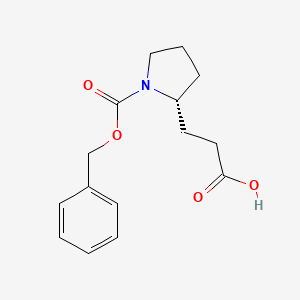

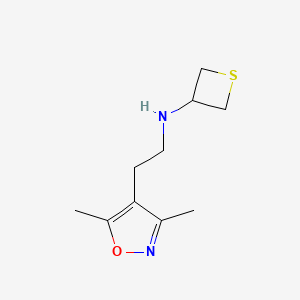
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)

![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
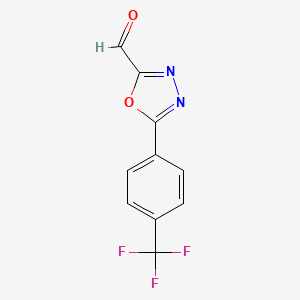
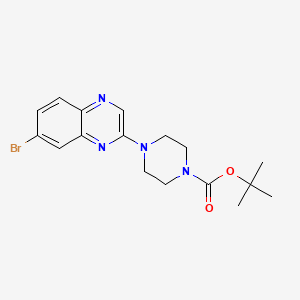
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
